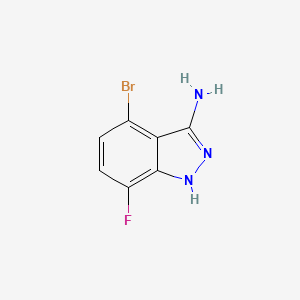

4-Bromo-7-fluoro-1H-indazol-3-amine

説明

4-Bromo-7-fluoro-1H-indazol-3-amine (CAS: 1715912-69-8) is a halogenated indazole derivative with the molecular formula C₇H₅BrFN₃ (MW: 230.04) . It features a bromine atom at position 4, a fluorine atom at position 7, and an amine group at position 3 of the indazole core.

特性

IUPAC Name |

4-bromo-7-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAODYXMUDXETSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)NN=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295274 | |

| Record name | 4-Bromo-7-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715912-69-8 | |

| Record name | 4-Bromo-7-fluoro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715912-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-1H-indazol-3-amine can be achieved through various synthetic routes. One common method involves the regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine. This method provides the desired product in an overall isolated yield of 38–45% . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of indazole derivatives .

Industrial Production Methods

Industrial production of 4-Bromo-7-fluoro-1H-indazol-3-amine typically involves large-scale synthesis using cost-effective starting materials and efficient reaction conditions. The use of continuous flow reactors and process optimization can enhance the yield and purity of the final product. The scalability of the synthetic routes and the availability of starting materials are crucial factors in industrial production.

化学反応の分析

Types of Reactions

4-Bromo-7-fluoro-1H-indazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

科学的研究の応用

4-Bromo-7-fluoro-1H-indazol-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for designing novel drugs with potential anticancer, anti-inflammatory, and antimicrobial activities

Biological Studies: It is used in the study of biological pathways and molecular targets, such as tyrosine kinases and other enzymes.

Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanism of action of various drugs.

Material Science: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

作用機序

The mechanism of action of 4-Bromo-7-fluoro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a tyrosine kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Indazole Derivatives

7-Bromo-4-chloro-1H-indazol-3-amine

- Structure : Bromine (position 7), chlorine (position 4), amine (position 3).

- Molecular Formula : C₇H₅BrClN₃ (MW: 247.94) .

- Key Differences :

- Halogen Positions : Swapped bromine/chlorine positions compared to the target compound.

- Synthetic Utility : Critical intermediate in the synthesis of lenacapavir , a long-acting HIV capsid inhibitor .

- Reactivity : Chlorine at position 4 may offer distinct reactivity in cross-coupling reactions compared to fluorine.

- Synthesis : Produced via regioselective cyclization of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine hydrate (53% yield) .

6-Bromo-4-fluoro-1H-indazol-3-amine

- Structure : Bromine (position 6), fluorine (position 4), amine (position 3).

- CAS : 1227912-19-7 .

- Key Differences: Positional Isomerism: Bromine at position 6 alters electronic distribution and steric interactions. Applications: Limited data, but positional changes may influence binding affinity in kinase inhibitors or antiviral agents.

4-Bromo-1H-indazol-7-amine

Alkylated and Functionalized Derivatives

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine

- Structure : N1-methylated derivative of 7-bromo-4-chloro-1H-indazol-3-amine.

- CAS : 2189684-52-2 .

- Key Differences :

7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

Substituent Effects on Physicochemical Properties

| Compound | Halogens (Positions) | Molecular Weight | LogP* | Key Reactivity |

|---|---|---|---|---|

| 4-Bromo-7-fluoro-1H-indazol-3-amine | Br (4), F (7) | 230.04 | ~2.1 | Bromine: Suzuki coupling; Amine: Acylation/Sulfonylation |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Br (7), Cl (4) | 247.94 | ~2.5 | Chlorine: Nucleophilic substitution; Bromine: Cross-coupling |

| 6-Bromo-4-fluoro-1H-indazol-3-amine | Br (6), F (4) | 230.04 | ~2.0 | Bromine: Less steric hindrance at position 6 |

| 7-Fluoro-4-methoxy-1H-indazol-3-amine | F (7), OMe (4) | 182.17 | ~1.8 | Methoxy: Electron-donating; alters pharmacokinetics vs. halogens |

*Estimated LogP values based on halogen electronegativity and substituent positions.

生物活性

4-Bromo-7-fluoro-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential antitumor properties. This article explores the biological activity of this compound, focusing on its mechanism of action, cellular effects, and relevant research findings.

Chemical Structure : The compound features a bromine atom at the 4-position and a fluorine atom at the 7-position of the indazole ring, which contribute to its unique biological properties.

CAS Number : 1715912-69-8

4-Bromo-7-fluoro-1H-indazol-3-amine primarily targets tyrosine kinase , a crucial enzyme involved in various signaling pathways related to cell growth and survival. The compound binds effectively to the hinge region of tyrosine kinase, inhibiting its activity. This inhibition can disrupt several biochemical pathways, notably the p53/MDM2 pathway , which is essential for regulating apoptosis and cell cycle progression.

Antitumor Activity

Recent studies have demonstrated that 4-Bromo-7-fluoro-1H-indazol-3-amine exhibits significant antitumor activity against various human cancer cell lines. The compound has been evaluated for its inhibitory effects using the MTT assay:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | Selective for normal cells (HEK-293) IC50 = 33.2 µM |

| A549 (Lung Cancer) | Not specified | Not specified |

| PC-3 (Prostate Cancer) | Not specified | Not specified |

| Hep-G2 (Hepatoma) | Not specified | Not specified |

The compound demonstrated a potent inhibitory effect on K562 cells, suggesting its potential as a therapeutic agent in treating leukemia .

Mechanistic Insights

The antitumor effects are believed to be mediated through the induction of apoptosis and modulation of key proteins involved in cell survival, such as members of the Bcl2 family. The interaction with the p53/MDM2 pathway further supports its role in promoting cancer cell death .

Case Studies

Several studies have explored the structure-activity relationship (SAR) of indazole derivatives, including 4-Bromo-7-fluoro-1H-indazol-3-amine. For instance, one study synthesized various indazole derivatives and assessed their biological activities, highlighting that modifications at specific positions on the indazole ring significantly influenced their efficacy against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。